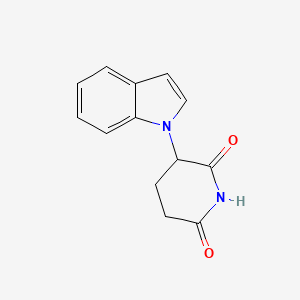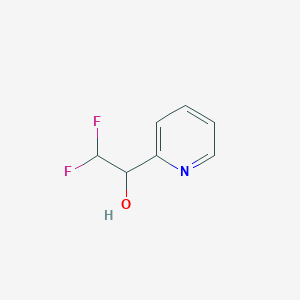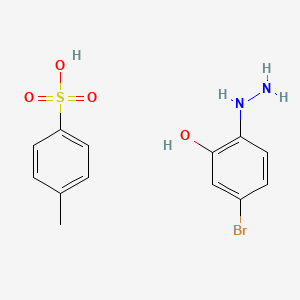
2-((4-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-chlorobenzyl alcohol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonate esters, while oxidation reactions can produce sulfonic acids .
Aplicaciones Científicas De Investigación
2-((4-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-((4-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical and biochemical applications to modify and functionalize target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)ethane-1-sulfonyl chloride: This compound is similar in structure but lacks the chlorine atom on the benzyl group.
Benzenesulfonyl chloride: A simpler compound with a similar sulfonyl chloride functional group but without the ethane-1-oxy linkage.
Uniqueness
2-((4-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride is unique due to the presence of the 4-chlorobenzyl group, which imparts specific reactivity and selectivity characteristics. This makes it particularly useful in applications where precise chemical modifications are required .
Propiedades
Fórmula molecular |
C9H10Cl2O3S |
|---|---|
Peso molecular |
269.14 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O3S/c10-9-3-1-8(2-4-9)7-14-5-6-15(11,12)13/h1-4H,5-7H2 |
Clave InChI |
NHNRMBYJAWADNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COCCS(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13558873.png)




![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine](/img/structure/B13558917.png)
![(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13558920.png)

![4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13558929.png)
![[(6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methylidene]propanedinitrile](/img/structure/B13558931.png)
![N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13558937.png)
![1-Thia-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13558952.png)


